molecular formula C22H27ClN2O2 B11339168 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11339168
M. Wt: 386.9 g/mol
InChI Key: UVALXUQUQZCNHK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chlorophenyl group, and a methylphenoxyacetamide moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol: This step involves the reaction of 2-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Conversion to 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl chloride: The intermediate alcohol is then converted to the corresponding chloride using thionyl chloride.

    Coupling with 2-methylphenoxyacetic acid: The final step involves the reaction of the chloride intermediate with 2-methylphenoxyacetic acid in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide analogs: Compounds with similar structures but different substituents on the phenyl or piperidine rings.

    Phenoxyacetamide derivatives: Compounds containing the phenoxyacetamide moiety with variations in the attached groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O2/c1-17-9-3-6-12-21(17)27-16-22(26)24-15-20(25-13-7-2-8-14-25)18-10-4-5-11-19(18)23/h3-6,9-12,20H,2,7-8,13-16H2,1H3,(H,24,26)

InChI Key

UVALXUQUQZCNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

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